![molecular formula C18H21ClN2O3S B15282588 1-(4-Chlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B15282588.png)
1-(4-Chlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine typically involves the following steps:
Formation of the piperazine core: This can be achieved by reacting ethylenediamine with a suitable dihalide.
Introduction of the chlorophenyl group: This step involves the nucleophilic substitution of a chlorobenzene derivative with the piperazine core.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chlorophenyl)piperazine: Known for its psychoactive properties and used in research on serotonin receptors.
4-[(4-Methoxy-3-methylphenyl)sulfonyl]piperazine: Studied for its potential therapeutic effects and chemical reactivity.
Uniqueness
1-(4-Chlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine is unique due to the combination of its structural features, which confer specific chemical and biological properties. Its dual functional groups (chlorophenyl and methoxy-methylphenylsulfonyl) allow for diverse interactions and applications.
Propiedades
Fórmula molecular |
C18H21ClN2O3S |
|---|---|
Peso molecular |
380.9 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21ClN2O3S/c1-14-13-17(7-8-18(14)24-2)25(22,23)21-11-9-20(10-12-21)16-5-3-15(19)4-6-16/h3-8,13H,9-12H2,1-2H3 |
Clave InChI |
LWDRMWTVJGPDCP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


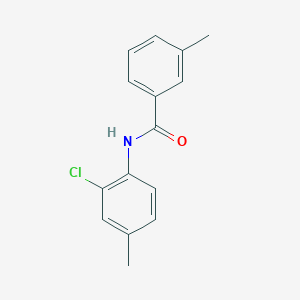


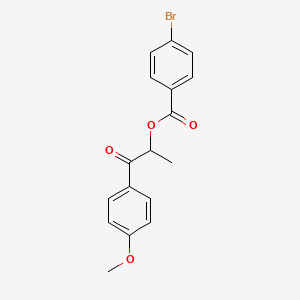
![4-(Aminocarbonyl)-1-(2-{[4-(aminocarbonyl)-1-pyridiniumyl]methyl}benzyl)pyridinium](/img/structure/B15282525.png)
![3-[6-(2-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B15282534.png)
![1-[4-(difluoromethoxy)phenyl]-N-(3-ethylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15282545.png)
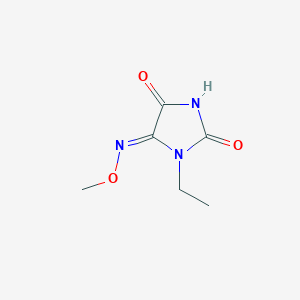
![Ethyl 5'-amino-3'-methyl-1'-phenyl-1,1',2,4'-tetrahydro-2-oxospiro(indole-3,4'-pyrano[2,3-c]pyrazole)-6'-carboxylate](/img/structure/B15282562.png)
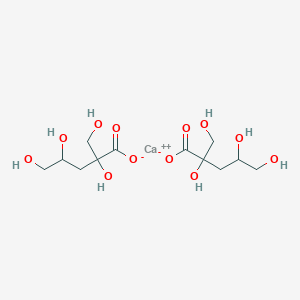
![6-[1-(4-Chlorophenoxy)-1-methylethyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282579.png)
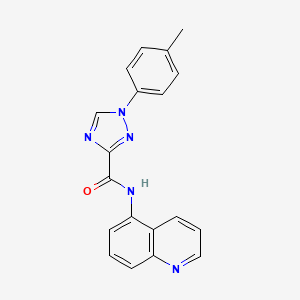
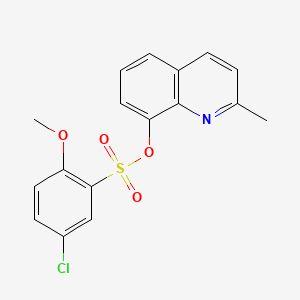
![{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl phenyl ether](/img/structure/B15282589.png)
